molecular formula C18H13NO7 B2780311 methyl {[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate CAS No. 300839-85-4

methyl {[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate

Cat. No.: B2780311
CAS No.: 300839-85-4
M. Wt: 355.302
InChI Key: XQGYZAXDYGLKFO-UHFFFAOYSA-N
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Description

Methyl {[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate is a synthetic coumarin derivative with a nitro-substituted phenyl group at the 4-position of the coumarin core. The compound features a 2H-chromen-2-one backbone, a methoxyacetate ester at the 7-position, and a 3-nitrophenyl substituent at the 4-position. This structural arrangement confers unique electronic and steric properties, making it a candidate for studies in medicinal chemistry, material science, and photophysical applications. Coumarins are widely recognized for their fluorescence, antimicrobial, and anticancer activities, and the nitro group in this derivative may enhance redox reactivity or binding affinity to biological targets .

Properties

IUPAC Name

methyl 2-[4-(3-nitrophenyl)-2-oxochromen-7-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO7/c1-24-18(21)10-25-13-5-6-14-15(9-17(20)26-16(14)8-13)11-3-2-4-12(7-11)19(22)23/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGYZAXDYGLKFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine. This reaction forms 4-hydroxy-2H-chromen-2-one.

    Esterification: The final step involves the esterification of the hydroxyl group with methoxyacetic acid in the presence of a catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl {[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The chromen-2-one core can undergo reduction reactions to form dihydro derivatives.

    Substitution: The methoxyacetate moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Reduction of Nitro Group: Formation of amino derivatives.

    Reduction of Chromen-2-one Core: Formation of dihydrochromen-2-one derivatives.

    Substitution Reactions: Formation of various substituted chromen-2-one derivatives.

Scientific Research Applications

Acetylcholinesterase Inhibition

Research has demonstrated that compounds related to methyl {[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate exhibit significant inhibitory activity against acetylcholinesterase (AChE). A study synthesized various substituted 4-methyl-2-oxo-2H-chromen derivatives, revealing that the introduction of specific substituents enhances their AChE inhibitory properties. The most potent compounds showed a selectivity ratio for butyrylcholinesterase (BuChE) to AChE of approximately 20, indicating their potential use in treating conditions like Alzheimer's disease, where AChE inhibition is beneficial .

CompoundAChE Inhibition (%)BuChE Inhibition (%)Selectivity Ratio
4d854520
Parent6030-

Anti-Amnestic Agents

The compound's derivatives have also been evaluated for their anti-amnestic effects in preclinical models. In particular, one study utilized scopolamine-induced amnesia in rats to assess memory improvements following treatment with these derivatives. The findings indicated that certain methyl chromenyl compounds could reverse memory deficits, suggesting their potential therapeutic role in cognitive disorders .

Cytotoxicity Studies

The anticancer potential of this compound has been explored through various cytotoxicity assays. Preliminary studies indicate that this compound exhibits selective cytotoxicity towards certain cancer cell lines while sparing normal cells. The mechanism appears to involve the induction of apoptosis through oxidative stress pathways, making it a candidate for further investigation in cancer therapy .

Combination Therapy

Recent advancements have shown that combining this compound with conventional chemotherapeutic agents enhances its efficacy. For instance, when used alongside paclitaxel in breast cancer models, this compound demonstrated improved therapeutic outcomes compared to monotherapy, highlighting its potential as a synergistic agent in cancer treatment regimens .

Conclusion and Future Directions

This compound presents promising applications in medicinal chemistry and anticancer research. Its role as an acetylcholinesterase inhibitor positions it as a potential therapeutic agent for neurodegenerative diseases, while its cytotoxic properties suggest applicability in oncology.

Future research should focus on:

  • In vivo studies to validate preclinical findings.
  • Mechanistic studies to elucidate the pathways involved in its bioactivity.
  • Formulation development for enhanced delivery and efficacy.

Continued exploration of this compound may lead to significant advancements in therapeutic strategies for both cognitive disorders and cancer treatment.

Mechanism of Action

The mechanism of action of methyl {[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate involves its interaction with various molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The chromen-2-one core can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

The structural and functional attributes of methyl {[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate can be compared to related coumarin derivatives, as detailed below:

Structural Analogues with Substituent Variations

a) Methyl {[2-Oxo-4-(Trifluoromethyl)-2H-Chromen-7-Yl]Oxy}Acetate (CAS: 371934-35-9)

  • Key Differences : The trifluoromethyl (-CF₃) group at the 4-position replaces the 3-nitrophenyl group.
  • However, it lacks the redox activity of the nitro group, which is critical in prodrug activation or radical scavenging .

b) Ethyl [(2-Oxo-2H-Chromen-7-Yl)Oxy]Acetate (WIHDEY)

  • Key Differences : Lacks the 4-phenyl substituent entirely, simplifying the coumarin core.
  • Impact : Reduced steric hindrance and electronic effects may lower binding specificity in biological systems. This compound has been used as a fluorescent probe due to its unmodified core .

c) Ethyl 2-[(2-Oxo-2H-Chromen-6-Yl)Oxy]Acetate

  • Key Differences : The methoxyacetate ester is at the 6-position instead of the 7-position.
  • Impact : Positional isomerism alters fluorescence quantum yield and π-stacking interactions, as seen in crystallographic studies .

a) Cytotoxic Derivatives (e.g., Compound 7 from )

  • Structure : 8-(Acetyloxy)-3-(4-methanesulfonylphenyl)-2-oxo-2H-chromen-7-yl acetate.
  • Comparison : The nitro group in this compound may confer similar pro-oxidant effects, but its ester linkage (methoxy vs. acetyloxy) could reduce membrane permeability .

b) Anticancer Lead Compound (EN300-01639 Standard)

  • Structure : 2-{[3-(4-Fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid.
  • Activity : Fluorine substitution enhances hydrogen bonding and pharmacokinetics. The carboxylic acid moiety improves solubility but may limit blood-brain barrier penetration compared to the methyl ester .
Physicochemical and Computational Data
Compound Name Substituent (4-position) Molecular Weight (g/mol) LogP (Predicted) Topological Polar Surface Area (Ų) Biological Activity (if reported)
This compound 3-Nitrophenyl 355.29 2.8 90.2 Not reported
Methyl {[4-(trifluoromethyl)-2-oxo-2H-chromen-7-yl]oxy}acetate Trifluoromethyl 328.25 3.1 61.8 High metabolic stability
Ethyl [(2-oxo-2H-chromen-7-yl)oxy]acetate (WIHDEY) None 248.22 1.9 61.8 Fluorescent probe
Compound 7 () 4-Methanesulfonylphenyl 402.37 2.5 95.6 Cytotoxic (CC₅₀ = 24 μM in A549 cells)

Biological Activity

Methyl {[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate, with the CAS number 300839-85-4 and molecular formula C18H13NO7, is a compound belonging to the class of coumarins. This compound has garnered interest in biological research due to its potential pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

PropertyValue
Molecular FormulaC18H13NO7
Molecular Weight355.3 g/mol
CAS Number300839-85-4
Chemical StructureStructure

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.

  • Study Findings : In vitro assays demonstrated that the compound significantly reduced reactive oxygen species (ROS) levels in human cell lines exposed to oxidative stress .

2. Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory activities. It appears to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways.

  • Case Study : A study involving lipopolysaccharide (LPS)-stimulated macrophages showed that treatment with this compound led to a marked decrease in the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) .

3. Anticancer Properties

Emerging evidence suggests that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

  • Research Data : A recent investigation reported that this compound demonstrated cytotoxic effects on various cancer cell lines, including breast and colon cancer cells, with IC50 values indicating potent activity .

Pharmacological Studies

Several studies have explored the pharmacological potential of this compound:

  • In Vitro Studies :
    • The compound was tested against human cancer cell lines, revealing significant dose-dependent cytotoxicity.
    • Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway .
  • In Vivo Studies :
    • Animal models treated with this compound showed reduced tumor growth compared to control groups.
    • Histopathological analysis indicated a decrease in tumor cell proliferation markers .

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